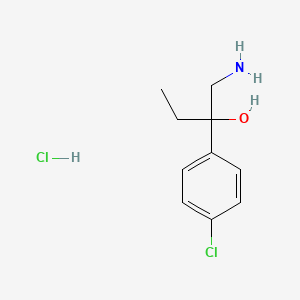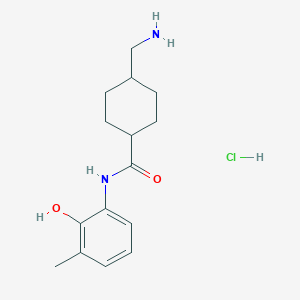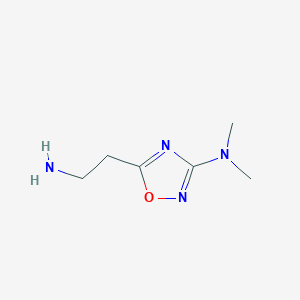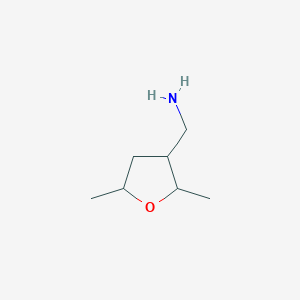
2,4,6-Trichloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloronicotinamide (2,4,6-TNA) is an organic compound that has been studied extensively due to its wide range of applications in scientific research. It is a derivative of nicotinamide and is used in many different laboratory experiments, such as in the synthesis of other compounds, as a reagent, and as a catalyst. 2,4,6-TNA has been used to study the biochemical and physiological effects of a variety of compounds, as well as to develop new compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Chlorinated Compounds
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review highlights the rapid advancement in research on the toxicology and mutagenicity of 2,4-D, a widely used herbicide. This study provides a quantitative analysis of research trends, identifying the United States, Canada, and China as leading contributors. The review points out that future research may likely focus on molecular biology, gene expression, and the assessment of exposure in humans or vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Concentrations and Toxicology of Halogenated Phenols
This review discusses the ubiquity and environmental impact of 2,4,6-Tribromophenol, highlighting its occurrence as both a pesticide and a degradation product of other substances. The study calls for further research into its toxicokinetics and toxicodynamics, underlining the compound's relevance due to new flame retardants entering the market (Koch & Sures, 2018).
Review of Triclosan's Safety Profile
Examines the extensive use of Triclosan, an antibacterial compound, across various consumer products over 40 years. It evaluates human and animal studies, concluding Triclosan's safety for use in personal care products based on current exposure levels (Rodricks, Swenberg, Borzelleca, Maronpot, & Shipp, 2010).
Potential Impact of 2,4-D on Humans and Ecosystems
Reviews the environmental fate and eco-toxicological effects of 2,4-D, highlighting concerns about its detection in various environments and its potential lethal effects on non-target organisms. The paper suggests an urgent need for further research on its environmental and health impacts (Islam et al., 2017).
Eigenschaften
IUPAC Name |
2,4,6-trichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLNRTPWCZJLOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloronicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)




![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)



methanone hydrobromide](/img/structure/B1379261.png)